2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methoxyacetic acid
Overview
Description
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methoxyacetic acid is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
One common synthetic route includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods often employ similar strategies but on a larger scale, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methoxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and N-methyl pyrrolidine . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzofuran ring or the methoxyacetic acid moiety.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methoxyacetic acid, are studied for their potential therapeutic effects, such as anti-cancer and anti-viral activities . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by inhibiting enzymes or interacting with cellular receptors, leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methoxyacetic acid can be compared to other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of the benzofuran ring and the methoxyacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-2-methoxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(11(12)13)8-2-3-9-7(6-8)4-5-15-9/h2-3,6,10H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZDCIJXCHXGGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=C(C=C1)OCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.